
N-去乙基布林佐胺
描述
N-Desethyl brinzolamide is a metabolite of brinzolamide, a carbonic anhydrase inhibitor primarily used in the treatment of elevated intraocular pressure in conditions such as ocular hypertension and open-angle glaucoma . This compound plays a crucial role in the pharmacokinetics and pharmacodynamics of brinzolamide, contributing to its therapeutic effects.
科学研究应用
N-Desethyl brinzolamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of brinzolamide and its metabolites.
Biology: The compound is studied for its effects on carbonic anhydrase enzymes, providing insights into enzyme inhibition and metabolic pathways.
Medicine: N-Desethyl brinzolamide is investigated for its potential therapeutic effects and pharmacokinetics in the treatment of glaucoma and other ocular conditions.
Industry: It is utilized in the development and testing of new ophthalmic formulations and drug delivery systems
作用机制
Target of Action
N-Desethyl Brinzolamide is a metabolite of Brinzolamide . The primary target of Brinzolamide is carbonic anhydrase II (CA-II) , an enzyme found in many tissues of the body, including the eye . CA-II plays a crucial role in the reversible reaction involving the hydration of carbon dioxide .
Mode of Action
Brinzolamide is a highly specific, non-competitive, and reversible inhibitor of CA-II . By inhibiting CA-II, Brinzolamide decreases the secretion of aqueous humor, which results in a reduction of intraocular pressure . N-Desethyl Brinzolamide, being a metabolite, is expected to have a similar mode of action.
Biochemical Pathways
The inhibition of CA-II affects the carbonic anhydrase pathway. This enzyme catalyzes the reversible reaction of water and carbon dioxide to form bicarbonate ions . By inhibiting this enzyme, the formation of bicarbonate ions is reduced, leading to decreased aqueous humor secretion .
Pharmacokinetics
Brinzolamide is absorbed into the systemic circulation following topical application to the eye . It accumulates in red blood cells, binding to carbonic anhydrase . Brinzolamide is metabolized to N-Desethyl Brinzolamide . The metabolite is eliminated predominantly in the urine as unchanged drug and metabolites . The binding to plasma proteins is approximately 60% .
Result of Action
The primary result of Brinzolamide’s action is the reduction of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma . This is achieved by decreasing the secretion of aqueous humor . As a metabolite, N-Desethyl Brinzolamide is expected to contribute to this effect.
Action Environment
The action of Brinzolamide and its metabolites can be influenced by various environmental factors. For instance, the lipophilicity of Brinzolamide facilitates its diffusion across the blood-retinal barrier . Additionally, the presence of other drugs can affect the action of Brinzolamide. For example, strong inhibitors of CYP3A4 may increase the serum concentration of Brinzolamide .
生化分析
Biochemical Properties
N-Desethyl brinzolamide inhibits the activity of carbonic anhydrase II (CA-II) and carbonic anhydrase IV (CA-IV) with IC50 values of 1.28 nM and 128 nM, respectively . Carbonic anhydrases are enzymes that catalyze the reversible hydration of carbon dioxide. By inhibiting these enzymes, N-Desethyl brinzolamide reduces the production of bicarbonate ions and subsequently decreases aqueous humor secretion in the eye, leading to a reduction in intraocular pressure . This interaction is non-competitive and reversible, highlighting the specificity and efficacy of N-Desethyl brinzolamide in targeting carbonic anhydrases .
Cellular Effects
N-Desethyl brinzolamide exerts significant effects on various cell types, particularly in ocular tissues. It accumulates in red blood cells by binding predominantly to carbonic anhydrase I (CA-I) in erythrocytes . This binding reduces the availability of CA-I for its physiological role, thereby influencing cellular processes such as pH regulation and ion transport. Additionally, N-Desethyl brinzolamide’s inhibition of carbonic anhydrases affects cell signaling pathways and gene expression related to fluid secretion and cellular metabolism .
Molecular Mechanism
At the molecular level, N-Desethyl brinzolamide binds to the active site of carbonic anhydrases, inhibiting their enzymatic activity . This inhibition is achieved through the formation of a stable enzyme-inhibitor complex, which prevents the hydration of carbon dioxide and the subsequent formation of bicarbonate ions . The reduction in bicarbonate ions leads to decreased aqueous humor production, thereby lowering intraocular pressure. This mechanism of action is crucial for the therapeutic effects of N-Desethyl brinzolamide in treating ocular hypertension and glaucoma .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Desethyl brinzolamide have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Long-term studies have shown that N-Desethyl brinzolamide can undergo degradation, leading to a gradual decrease in its efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to N-Desethyl brinzolamide can result in sustained inhibition of carbonic anhydrase activity, with minimal adverse effects on cellular function .
Dosage Effects in Animal Models
In animal models, the effects of N-Desethyl brinzolamide vary with different dosages. At therapeutic doses, the compound effectively reduces intraocular pressure without causing significant toxicity . At higher doses, N-Desethyl brinzolamide can lead to adverse effects such as metabolic acidosis and electrolyte imbalances . These threshold effects highlight the importance of dose optimization in clinical settings to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
N-Desethyl brinzolamide is primarily metabolized in the liver through oxidative O- and N-dealkylation by cytochrome P450 isoenzymes . The major metabolic pathway involves the formation of N-desethyl brinzolamide from brinzolamide, followed by further metabolism to minor metabolites such as N-desmethoxypropyl and O-desmethyl brinzolamide . These metabolic pathways are crucial for the elimination of the compound from the body and play a significant role in determining its pharmacokinetic properties .
Transport and Distribution
N-Desethyl brinzolamide is transported and distributed within cells and tissues primarily through passive diffusion and binding to carbonic anhydrases . The compound accumulates in erythrocytes by binding to CA-I, which facilitates its prolonged presence in the bloodstream . This distribution pattern is essential for maintaining therapeutic levels of the compound in ocular tissues, thereby ensuring its efficacy in reducing intraocular pressure .
Subcellular Localization
The subcellular localization of N-Desethyl brinzolamide is predominantly within the cytoplasm, where it interacts with carbonic anhydrases . The compound does not exhibit specific targeting signals or post-translational modifications that direct it to other cellular compartments or organelles . This localization is consistent with its role in inhibiting cytoplasmic carbonic anhydrases and reducing aqueous humor production in the eye .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desethyl brinzolamide involves the desethylation of brinzolamide. This process typically requires specific reaction conditions, including the use of dealkylating agents. The exact synthetic route may vary, but it generally involves the removal of an ethyl group from the parent compound, brinzolamide .
Industrial Production Methods: Industrial production of N-Desethyl brinzolamide follows similar principles but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .
化学反应分析
Types of Reactions: N-Desethyl brinzolamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium hydroxide and electrophiles such as alkyl halides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
相似化合物的比较
Brinzolamide: The parent compound, also a carbonic anhydrase inhibitor, used in the treatment of glaucoma.
Dorzolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
Methazolamide: A systemic carbonic anhydrase inhibitor used for similar indications
Uniqueness: N-Desethyl brinzolamide is unique due to its specific role as a metabolite of brinzolamide. It provides insights into the metabolic pathways and pharmacokinetics of brinzolamide, contributing to a better understanding of its therapeutic effects and potential side effects .
属性
IUPAC Name |
(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O5S3/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBJPOIMDXIBKC-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10434352 | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404034-55-5 | |
| Record name | N-Desethyl-brinzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404034555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESETHYL BRINZOLAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10434352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DESETHYL-BRINZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88WG3B2PNK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


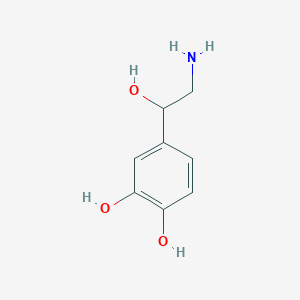
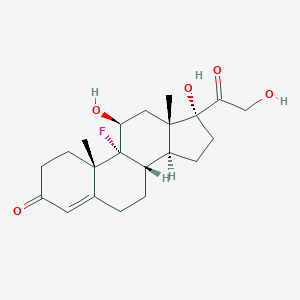
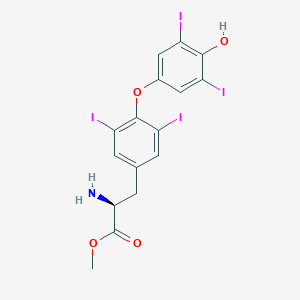
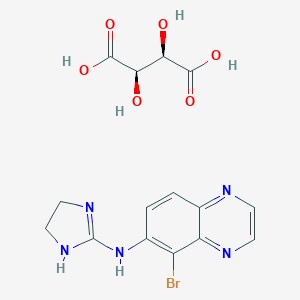
![2-(3-Methoxypropyl)-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194963.png)
![(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B194972.png)
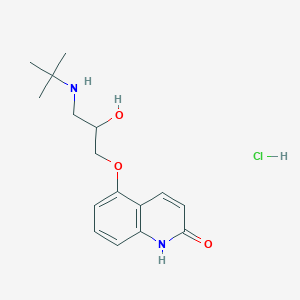
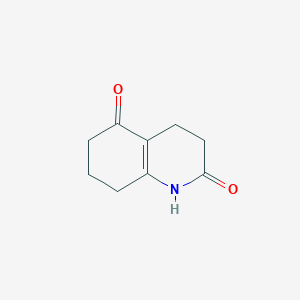

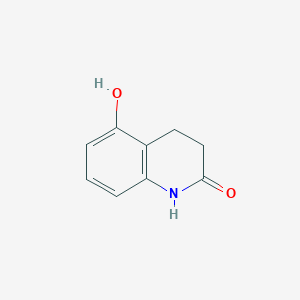
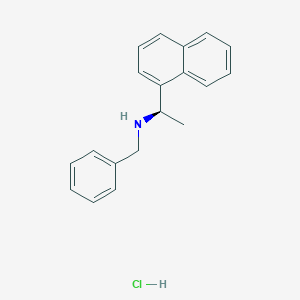
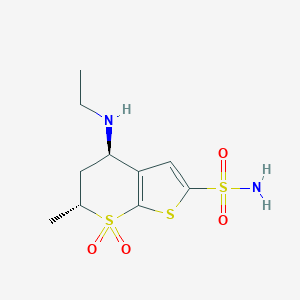
![3-[4-(Trifluoromethyl)phenyl]propanal](/img/structure/B195003.png)

